2-((3-((6-Chloro-2-methoxy-9-acridinyl)amino)propyl)ethylamino)ethanol dihydrochloride
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Overview
Description
2-((3-((6-Chloro-2-methoxy-9-acridinyl)amino)propyl)ethylamino)ethanol dihydrochloride is a complex organic compound known for its significant applications in various scientific fields. This compound features an acridine core, which is a tricyclic aromatic system, and is functionalized with chloro, methoxy, and amino groups, making it a versatile molecule in chemical synthesis and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-((6-Chloro-2-methoxy-9-acridinyl)amino)propyl)ethylamino)ethanol dihydrochloride typically involves multiple steps:
Formation of the Acridine Core: The acridine core can be synthesized through the cyclization of appropriate precursors, often involving the condensation of anthranilic acid derivatives with aromatic aldehydes under acidic conditions.
Functionalization: The chloro and methoxy groups are introduced via electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while methoxylation can be done using methanol in the presence of a strong acid.
Amination: The introduction of the amino groups involves nucleophilic substitution reactions. This step often requires the use of protecting groups to ensure selective functionalization.
Final Assembly: The final compound is assembled by linking the functionalized acridine core with the appropriate amino alcohol through a series of coupling reactions, often facilitated by reagents like carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups (if present) using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, often involving the use of catalysts or base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or nitroso derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chloro group with the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for a wide range of chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s acridine core is known for its intercalating properties, allowing it to bind to DNA and RNA. This makes it useful in studies of nucleic acid structure and function, as well as in the development of fluorescent probes and dyes.
Medicine
Medically, derivatives of this compound have been investigated for their potential as antimalarial agents, given their structural similarity to known antimalarials like quinacrine. They are also explored for their anticancer properties due to their ability to intercalate into DNA and disrupt cellular processes.
Industry
In industry, the compound can be used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of products with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-((3-((6-Chloro-2-methoxy-9-acridinyl)amino)propyl)ethylamino)ethanol dihydrochloride involves its ability to intercalate into nucleic acids. This intercalation disrupts the normal function of DNA and RNA, inhibiting processes such as replication and transcription. The compound may also interact with proteins involved in these processes, further enhancing its biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinacrine: An acridine derivative used as an antimalarial and antiparasitic agent.
Acriflavine: Another acridine derivative with antiseptic properties.
Proflavine: Used as a disinfectant and in biological staining.
Uniqueness
Compared to these similar compounds, 2-((3-((6-Chloro-2-methoxy-9-acridinyl)amino)propyl)ethylamino)ethanol dihydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of chloro, methoxy, and amino groups allows for a broader range of chemical modifications and applications.
Properties
IUPAC Name |
2-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propyl-ethylamino]ethanol;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2.2ClH/c1-3-25(11-12-26)10-4-9-23-21-17-7-5-15(22)13-20(17)24-19-8-6-16(27-2)14-18(19)21;;/h5-8,13-14,26H,3-4,9-12H2,1-2H3,(H,23,24);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPPEYOONOHERH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)CCO.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28Cl3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10979011 |
Source
|
Record name | 2-[{3-[(6-Chloro-2-methoxyacridin-9(10H)-ylidene)amino]propyl}(ethyl)amino]ethan-1-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10979011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63074-03-3 |
Source
|
Record name | ICR 170-OH | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063074033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[{3-[(6-Chloro-2-methoxyacridin-9(10H)-ylidene)amino]propyl}(ethyl)amino]ethan-1-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10979011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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